Cas no 94220-38-9 (7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine)

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with chlorine and methyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilic substitution potential, while the methyl group contributes to steric and electronic modulation. Its rigid fused-ring system offers stability and versatility in derivatization, enabling applications in drug discovery, particularly for targeting kinase inhibitors or CNS-active compounds. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial use. The compound's balanced lipophilicity and solubility further support its utility in medicinal chemistry optimization.
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine structure
94220-38-9 structure
Product Name:7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
CAS No:94220-38-9
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD08236755
CID:803480
PubChem ID:11679871
Update Time:2025-11-01

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
    • 1H-Pyrazolo[4,3-b]pyridine,7-chloro-5-methyl-
    • 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]-pyridine
    • GTYZRPHAMFVUEE-UHFFFAOYSA-N
    • 1H-Pyrazolo[4,3-b]pyridine, 7-chloro-5-methyl-
    • 7-chloro-5-methylpyrazolo[4,5-b]pyridine
    • 7-chloro-5-methyl-1H-pyrazolo(4,3-b)pyridine
    • SBB019211
    • STK695181
    • FCH858864
    • AB43932
    • OR305333
    • ST4147450
    • AX8110500
    • DS-11007
    • NCGC00330628-01
    • AB01324969-02
    • SY107866
    • AKOS005606511
    • AM20061633
    • 94220-38-9
    • DTXSID90470475
    • SCHEMBL6850240
    • A859507
    • 5-Methyl-7-chloro-pyrazolo[4,3-b]pyridine
    • 7-Chloro-5-methyl-1H-pyrazolo[4 pound not3-b]-pyridine
    • MFCD08236755
    • 7-chloro-5-methyl-2H-pyrazolo[4,3-b]pyridine
    • 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
    • MDL: MFCD08236755
    • Inchi: 1S/C7H6ClN3/c1-4-2-5(8)7-6(10-4)3-9-11-7/h2-3H,1H3,(H,9,11)
    • InChI Key: GTYZRPHAMFVUEE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=NC2C=NNC=21

Computed Properties

  • Exact Mass: 167.02500
  • Monoisotopic Mass: 167.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.438
  • Boiling Point: 307.317°C at 760 mmHg
  • Flash Point: 168.442°C
  • Refractive Index: 1.688
  • PSA: 41.57000
  • LogP: 1.91970

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine Pricemore >>

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7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:94220-38-9)7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):247.0/1027.0
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Additional information on 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Professional Introduction to 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 94220-38-9)

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, with the chemical identifier CAS No. 94220-38-9, is a significant compound in the realm of pharmaceutical and medicinal chemistry. This heterocyclic compound belongs to the pyrazolo[4,3-b]pyridine scaffold, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents on the pyrazolo[4,3-b]pyridine core enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.

The< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine structure exhibits remarkable chemical and biological properties that make it an attractive candidate for further investigation. The chloro group at the 7-position introduces a region of electrophilicity, which can participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. This feature is particularly useful in synthetic chemistry, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The< strong>methyl group at the 5-position contributes to the overall steric and electronic environment of the molecule. This substitution can influence the molecule's solubility, metabolic stability, and interaction with biological targets. The pyrazolo[4,3-b]pyridine core itself is known for its ability to engage with a wide range of biological receptors and enzymes, making it a privileged scaffold in medicinal chemistry.

Recent advancements in the field of drug discovery have highlighted the potential of< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine as a lead compound for developing novel therapeutic agents. Studies have demonstrated its efficacy in various preclinical models, particularly in the context of oncology and inflammation. The compound's ability to modulate key signaling pathways has been a focal point of research, with promising results suggesting its potential as an inhibitor of enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).

In oncology research, the< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has been explored for its ability to interfere with tyrosine kinase activity, which is crucial for cancer cell proliferation and survival. Preclinical studies have shown that derivatives of this compound can exhibit potent antitumor effects by inhibiting key tyrosine kinases involved in cancer progression. These findings have spurred interest in developing more selective and potent analogs for clinical use.

Beyond oncology, this compound has also shown promise in treating inflammatory diseases. The modulation of inflammatory pathways by< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been linked to their ability to inhibit inflammatory cytokines and reduce oxidative stress. Such properties make them attractive candidates for developing novel anti-inflammatory therapies.

The synthesis of< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine involves multi-step organic reactions that highlight the compound's synthetic accessibility. The chlorination step at the 7-position can be achieved using traditional chlorinating agents such as phosphorus oxychloride (POCl₃), while the methylation at the 5-position can be performed using methylating agents like dimethyl sulfate or methyl iodide. These synthetic strategies allow for the efficient preparation of< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine on both laboratory and industrial scales.

The pharmacokinetic properties of< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine exhibits reasonable oral bioavailability and moderate metabolic stability in preclinical models. These findings are encouraging for further development into clinical candidates.

In conclusion,< strong>CAS No. 94220-38-9, corresponding to< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, represents a promising compound in pharmaceutical research due to its versatile biological activities and synthetic accessibility. The combination of structural features such as the chloro and methyl substituents on the pyrazolo[4,3-b]pyridine core makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases.

Ongoing research continues to explore new derivatives and analogs of< strong>7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine, aiming to enhance their potency, selectivity, and pharmacokinetic profiles. As our understanding of biological pathways grows more sophisticated, compounds like< strong>CAS No. 94220-38-9 will undoubtedly play a crucial role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:94220-38-9)7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine
A859507
Purity:99%/99%
Quantity:1g/5g
Price ($):247.0/1027.0
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